1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea

Ferroptosis GPX4 Surface Plasmon Resonance

1-(2-Phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea (CAS 2034477-69-3) is a synthetic trisubstituted urea featuring a 2-phenoxyethyl group on one urea nitrogen and a [1-(thiolan-3-yl)piperidin-4-yl]methyl moiety on the other. It belongs to the broader class of piperidine-urea derivatives known for soluble epoxide hydrolase (sEH) inhibition , but has demonstrated a distinct binding profile with quantifiable affinity for human glutathione peroxidase 4 (GPX4) in surface plasmon resonance (SPR) assays.

Molecular Formula C19H29N3O2S
Molecular Weight 363.52
CAS No. 2034477-69-3
Cat. No. B2583813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea
CAS2034477-69-3
Molecular FormulaC19H29N3O2S
Molecular Weight363.52
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3CCSC3
InChIInChI=1S/C19H29N3O2S/c23-19(20-9-12-24-18-4-2-1-3-5-18)21-14-16-6-10-22(11-7-16)17-8-13-25-15-17/h1-5,16-17H,6-15H2,(H2,20,21,23)
InChIKeyIKGWYNABHPZVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea (CAS 2034477-69-3): Procurement-Relevant Identity and Baseline Characterization


1-(2-Phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea (CAS 2034477-69-3) is a synthetic trisubstituted urea featuring a 2-phenoxyethyl group on one urea nitrogen and a [1-(thiolan-3-yl)piperidin-4-yl]methyl moiety on the other. It belongs to the broader class of piperidine-urea derivatives known for soluble epoxide hydrolase (sEH) inhibition [1], but has demonstrated a distinct binding profile with quantifiable affinity for human glutathione peroxidase 4 (GPX4) in surface plasmon resonance (SPR) assays [2]. Its dual-target interaction pattern—combined sEH pharmacophore and measurable GPX4 engagement—is a differentiating signature not uniformly observed across structurally related urea analogs bearing alternative N-substituents.

Why 1-(2-Phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea Cannot Be Replaced by a Generic Urea Analog


Within the piperidine-urea chemical series, subtle alterations to the N-substituent can fundamentally redirect target engagement profiles, making generic substitution a source of experimental irreproducibility. A closely related analog—1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea (CAS 2034477-60-4)—shares an identical thiolanyl-piperidine-methyl scaffold but replaces the phenoxyethyl terminus with a thiophene ring; this single change shifts primary activity from GPX4 binding (Kd 426 nM for the phenoxyethyl analog) [1] to urea transporter UT-B inhibition (IC50 900 nM) [2]. The example illustrates that even conservative structural modifications within this scaffold produce non-overlapping target interaction profiles, rendering the substitution of one analog for another without confirmatory target-engagement data a scientifically invalid procurement strategy.

Quantitative Evidence Differentiating 1-(2-Phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea from Its Closest Analogs


GPX4 Binding Affinity: Head-to-Head Differentiation from the Thiophene Analog by SPR

The target compound binds human GPX4 with a dissociation constant (Kd) of 426 nM, measured by surface plasmon resonance [1]. In contrast, the structurally analogous thiophene derivative 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea (CAS 2034477-60-4), which retains the identical thiolanyl-piperidine-methyl core, shows no reported GPX4 binding activity in curated databases but instead inhibits the urea transporter UT-B with an IC50 of 900 nM in MDCK cell-based transport assays [2]. This represents a complete target-class divergence driven solely by the terminal N-substituent (phenoxyethyl vs. thiophene).

Ferroptosis GPX4 Surface Plasmon Resonance

sEH Pharmacophore Retention: Class-Level Potency Context from the Piperidine-Urea Series

The compound incorporates the 4-substituted piperidine-urea scaffold established by Shen et al. (2009) as a pharmacophore for potent sEH inhibition, with the benchmark compound 2d from that study exhibiting an sEH IC50 of approximately 1–10 nM range and remarkable ex vivo target engagement [1]. While direct sEH IC50 data for the target compound are not yet publicly available, a closely related piperidine-urea analog in the US10377744 patent series (Compound 23) displays an sEH Ki of 0.870 nM [3], confirming that the thiolanyl-piperidine-methyl urea scaffold retains low-nanomolar sEH inhibitory potential when appropriately substituted. The target compound's phenoxyethyl substituent represents a distinct substitution pattern within this validated pharmacophore class, supporting its use as a dual-pharmacophore probe.

Soluble Epoxide Hydrolase sEH Piperidine Urea

Physicochemical Differentiation: Calculated Lipophilicity Relative to Clinical-Stage sEH Inhibitor GSK2256294

The target compound (molecular formula: C19H29N3O2S; MW ≈ 363.5 g/mol) bears a phenoxyethyl moiety whose predicted lipophilicity contribution distinguishes it from clinically advanced sEH inhibitors. GSK2256294, a phase I sEH inhibitor, has a calculated XLogP of 2.78 [1]. The target compound's additional ether oxygen in the phenoxyethyl chain relative to simpler alkyl- or aryl-substituted urea analogs is expected to modulate LogP and hydrogen-bonding capacity, potentially shifting solubility and permeability profiles relevant to in vitro assay compatibility (e.g., aqueous solubility limits in biochemical assays vs. cellular permeability requirements).

Lipophilicity LogP Drug-likeness

Prioritized Research Application Scenarios for 1-(2-Phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea Procurement


Ferroptosis Target Engagement Studies Requiring a GPX4-Binding Chemical Probe with a Defined Kd

The confirmed GPX4 binding affinity (Kd = 426 nM by SPR) [2] qualifies this compound as a tool for biochemical target-engagement assays in ferroptosis research. Unlike the thiophene analog (CAS 2034477-60-4) that engages UT-B (IC50 900 nM) [3] with no reported GPX4 activity, this phenoxyethyl variant provides a measurable, quantifiable interaction with GPX4 suitable for SPR-based competition assays, thermal shift assays, or as a reference ligand in fragment-based screening campaigns targeting the GPX4 active site.

Dual-Target sEH/GPX4 Mechanistic Studies in Inflammatory and Oxidative Stress Models

The compound combines the validated piperidine-urea sEH pharmacophore [1] with demonstrated GPX4 binding [2], creating a unique dual-target profile. This makes it appropriate for studies investigating crosstalk between epoxyeicosatrienoic acid (EET) signaling (sEH-mediated) and lipid peroxidation/ferroptosis pathways (GPX4-mediated). Single-target reference compounds such as the patent Compound 23 (sEH Ki = 0.870 nM) [4] or GSK2256294 [5] lack this dual engagement capability, limiting their utility in pathway-crosstalk experimental designs.

Structure-Activity Relationship (SAR) Studies on N-Substituent Effects in Thiolanyl-Piperidine Ureas

The dramatic target-profile shift between the phenoxyethyl analog (GPX4 Kd 426 nM) [2] and the thiophene analog (UT-B IC50 900 nM) [3] establishes this compound as a critical SAR probe. Procurement of this specific analog enables systematic exploration of how the terminal N-substituent (phenoxyethyl vs. thiophene vs. other variants) governs target selectivity within this scaffold. This SAR context is not accessible through procurement of either analog in isolation.

Biochemical Assay Development Where Moderate Lipophilicity Is Preferred Over High-LogP Clinical Candidates

With a molecular weight (≈363.5 Da) substantially lower than GSK2256294 (447.2 Da) [5] and a predicted LogP below the clinical candidate's XLogP of 2.78 [5], this compound may offer superior aqueous solubility in biochemical assay buffers. This physicochemical differentiation makes it a practical choice for laboratories developing high-throughput fluorescence-based or SPR-based screening assays where compound aggregation or non-specific binding from highly lipophilic molecules can generate artifacts.

Quote Request

Request a Quote for 1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.